

(Acetylmethylene)triphenylphosphorane: A Technical Guide for Researchers

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Compound of Interest

Compound Name: (Acetylmethylene)triphenylphosphorane

Cat. No.: B029005

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(CAS No: 1439-36-7)

This in-depth technical guide provides comprehensive information on **(Acetylmethylene)triphenylphosphorane**, a versatile Wittig reagent. It is intended for researchers, scientists, and drug development professionals, offering detailed data on its commercial availability, physicochemical properties, and key applications in organic synthesis. The guide includes experimental protocols and visual diagrams to facilitate its practical use in a laboratory setting.

Commercial Availability and Properties

(Acetylmethylene)triphenylphosphorane is readily available from a variety of chemical suppliers. It is typically sold as a white to off-white or light beige crystalline powder.^{[1][2]} The purity of the commercially available reagent is generally high, with suppliers offering grades of 98% and 99%.^[2] Pricing can vary between suppliers.

A summary of its key physicochemical properties is presented in the table below.

Property	Value	Reference(s)
CAS Number	1439-36-7	
Molecular Formula	C ₂₁ H ₁₉ OP	[1]
Molecular Weight	318.35 g/mol	[3][4]
Appearance	White to off-white powder/crystals	[1][2]
Melting Point	200-207 °C	[1][5]
Boiling Point	478.5±28.0 °C (Predicted)	[1]
Solubility	Soluble in chloroform; Slightly soluble in methanol	[1]
Storage Conditions	Store below +30°C in a dry, cool, and well-ventilated place. [1][5] Store under an inert atmosphere as it is air sensitive.[5]	[1][5]

Key Applications in Organic Synthesis

(Acetylmethylene)triphenylphosphorane is a stabilized Wittig reagent, making it a valuable tool in organic synthesis for the formation of carbon-carbon double bonds. Its applications are particularly notable in the synthesis of complex molecules, including natural products and bioactive compounds.

Key applications include:

- **Wittig Olefination:** As a stabilized ylide, it reacts with aldehydes and ketones to produce α,β -unsaturated ketones. This reaction is fundamental in extending carbon chains and introducing versatile functional groups.
- **Synthesis of Functionalized Pyrrolidines and Pyrrolizidine Alkaloids:** This reagent is employed in synthetic routes towards functionalized pyrrolidines and pyrrolizidine alkaloids, which are scaffolds present in numerous biologically active natural products.[6]

- Domino Suzuki/Heck Coupling Reactions: It can be used in multi-step reaction sequences, such as Domino Suzuki/Heck coupling reactions, to generate complex molecular architectures.^[6]

Experimental Protocols

Synthesis of (Acetylmethylene)triphenylphosphorane

A common laboratory-scale synthesis of (Acetylmethylene)triphenylphosphorane involves a two-step procedure starting from triphenylphosphine and chloroacetone or bromoacetone.^{[1][6]}

Step 1: Formation of the Phosphonium Salt

- Dissolve triphenylphosphine (1.0 equivalent) in an appropriate solvent such as chloroform or toluene in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
- Slowly add a solution of chloroacetone or bromoacetone (1.0 equivalent) in the same solvent to the triphenylphosphine solution.
- Heat the reaction mixture to reflux and maintain for several hours until the precipitation of the phosphonium salt is complete.
- Cool the mixture to room temperature and collect the white precipitate of (2-oxopropyl)triphenylphosphonium halide by vacuum filtration.
- Wash the collected salt with a suitable solvent like diethyl ether to remove any unreacted starting materials and dry under vacuum.

Step 2: Ylide Formation

- Suspend the dried phosphonium salt in water or a mixture of water and a co-solvent like methanol.
- While stirring vigorously, slowly add a weak base, such as a saturated aqueous solution of sodium bicarbonate or a dilute sodium hydroxide solution, until the pH of the mixture is slightly basic (pH 8-9).

- Continue stirring for approximately one hour. The white, water-insoluble ylide will precipitate out of the solution.
- Collect the crude **(Acetylmethylene)triphenylphosphorane** by vacuum filtration and wash thoroughly with water.
- Dry the product under vacuum. For higher purity, the crude ylide can be recrystallized from a suitable solvent system like ethyl acetate/hexanes.

General Protocol for a Wittig Reaction with an Aldehyde

This protocol describes a general procedure for the olefination of an aldehyde using **(Acetylmethylene)triphenylphosphorane**.

- In a round-bottom flask, dissolve the aldehyde (1.0 equivalent) and **(Acetylmethylene)triphenylphosphorane** (1.0-1.2 equivalents) in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, or toluene) under an inert atmosphere (e.g., nitrogen or argon).
- Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). For less reactive substrates, gentle heating may be required.
- Upon completion of the reaction (as indicated by the consumption of the aldehyde), concentrate the reaction mixture under reduced pressure to remove the solvent.
- The crude product will be a mixture of the desired alkene and triphenylphosphine oxide. To remove the majority of the triphenylphosphine oxide, triturate the crude residue with a non-polar solvent such as hexanes or a mixture of hexanes and diethyl ether. Triphenylphosphine oxide is often insoluble in these solvents and will precipitate.
- Filter the mixture to remove the precipitated triphenylphosphine oxide.
- Concentrate the filtrate, which contains the desired alkene product.
- If necessary, further purify the product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizing Chemical Processes

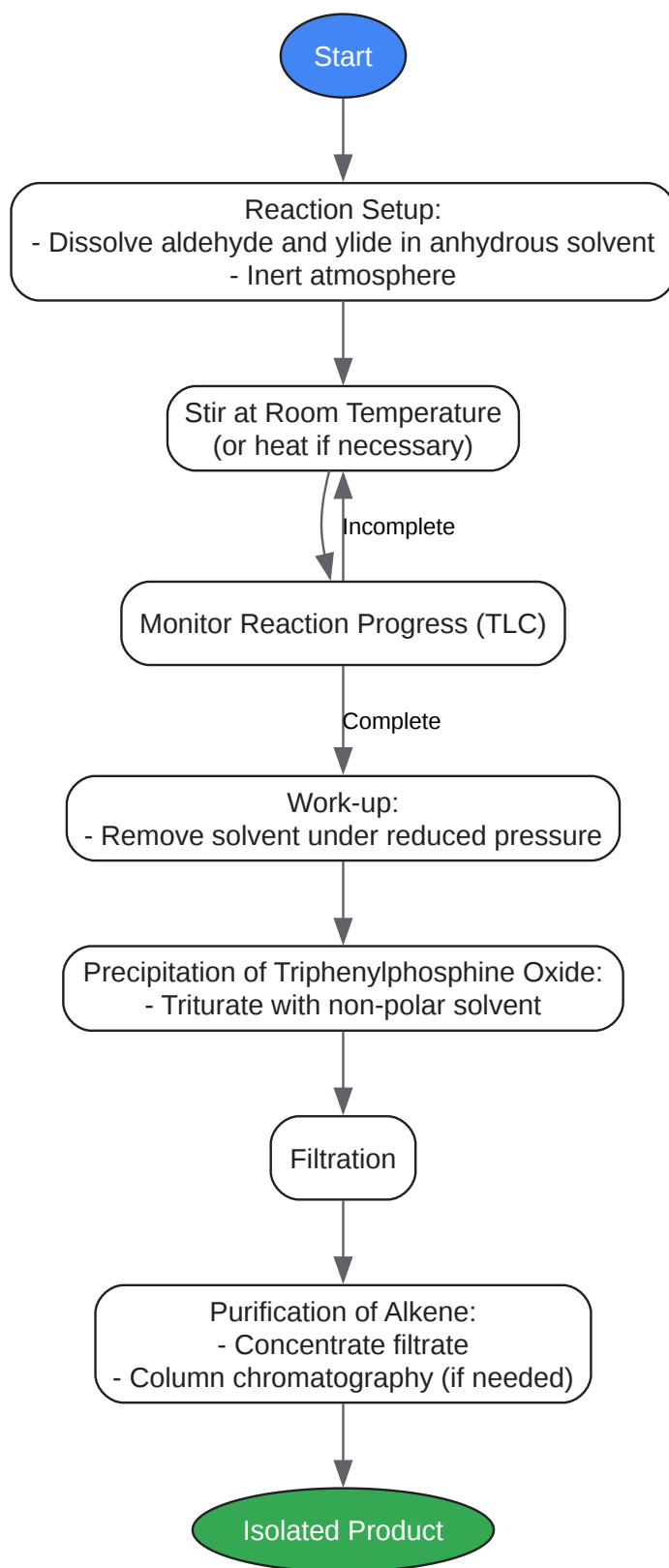
The Wittig Reaction Mechanism

The Wittig reaction proceeds through a concerted [2+2] cycloaddition mechanism to form a four-membered oxaphosphetane intermediate. This intermediate then undergoes a retro-[2+2] cycloaddition to yield the alkene and triphenylphosphine oxide. The high stability of the phosphorus-oxygen double bond in triphenylphosphine oxide is the thermodynamic driving force for this reaction.

Caption: The mechanism of the Wittig reaction.

Experimental Workflow for a Typical Wittig Reaction

The following diagram illustrates a standard workflow for performing a Wittig reaction in the laboratory, from reaction setup to product purification.

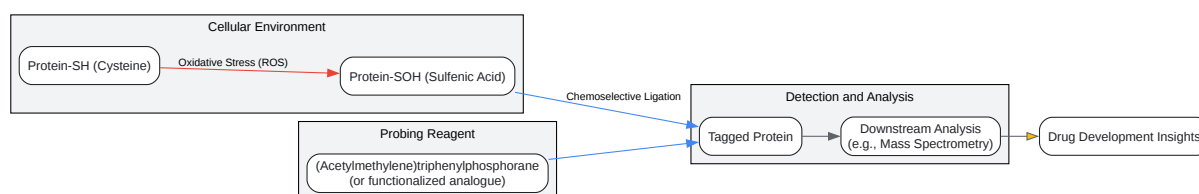


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Caption: A typical experimental workflow for a Wittig reaction.

Application in Probing Protein Sulfenylation

Recent research has repurposed the reactivity of Wittig reagents for applications in chemical biology, specifically for the chemoselective ligation with sulfenic acid, a post-translational modification on cysteine residues. This modification is a key component of redox signaling pathways. By using a functionalized Wittig reagent, researchers can "tag" sulfenylated proteins, allowing for their detection and quantification, which is crucial in drug development for diseases involving oxidative stress.



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Caption: Probing protein sulfenylation with a Wittig reagent.

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